Uridine 5'-monophosphate-13C (disodium)
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Overview
Description
Uridine 5’-monophosphate-13C (disodium) is a labeled nucleotide used in various scientific research applications. It is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid (RNA), phospholipids, and glycogen . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Uridine 5’-monophosphate-13C (disodium) involves several steps:
Starting Material: The synthesis begins with cytidine monophosphate or its sodium salt.
Nitrosation: Sodium nitrite is added to the starting material in deionized water, followed by the dropwise addition of acid or acid anhydride.
pH Adjustment: The reaction mixture is adjusted to a pH of 6.4-7.2.
Crystallization: The mixture is combined with ethanol to crystallize the product, which is then filtered to obtain a crude product.
Recrystallization: The crude product is dissolved in water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-13C (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange chromatography. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Chemical Reactions Analysis
Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:
Reduction: Reduction reactions are less common but can be performed using specific reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine, hydrochloric acid, and heat.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: The major products include various oxidized forms of the nucleotide.
Reduction: Reduced forms of the nucleotide.
Substitution: Substituted nucleotides with different functional groups.
Scientific Research Applications
Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Serves as a precursor for RNA synthesis and is involved in various metabolic pathways.
Medicine: Used in studies related to nucleotide metabolism and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of nucleic acid-based drugs and biochemical reagents.
Mechanism of Action
Uridine 5’-monophosphate-13C (disodium) exerts its effects through several molecular targets and pathways:
Enzymatic Phosphorylation: The compound is phosphorylated by enzymes like uridine-cytidine kinase to form uridine diphosphate and uridine triphosphate.
RNA Synthesis: It serves as a building block for RNA synthesis, facilitating the formation of RNA strands.
Metabolic Pathways: Involved in the synthesis of glycogen and phospholipids through pathways like the pyrimidine metabolic pathway.
Comparison with Similar Compounds
Uridine 5’-monophosphate-13C (disodium) can be compared with other similar compounds:
Uridine 5’-monophosphate: The non-labeled version, used in similar applications but lacks the isotopic labeling for NMR studies.
Uridine 5’-triphosphate: A triphosphate nucleotide used in RNA synthesis and other biochemical processes.
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis and metabolic pathways.
Uniqueness
The uniqueness of Uridine 5’-monophosphate-13C (disodium) lies in its isotopic labeling, which allows for detailed NMR studies and other analytical techniques that require stable isotopes .
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-triphosphate
- Cytidine 5’-monophosphate
- Guanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Properties
Molecular Formula |
C9H11N2Na2O9P |
---|---|
Molecular Weight |
369.14 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;; |
InChI Key |
KURVIXMFFSNONZ-HTOGVELDSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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